2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride
Description
2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a benzimidazole derivative characterized by a piperidin-1-ylmethyl substituent at the 2-position and an amine group at the 5-position of the benzimidazole core. The trihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications. This compound is structurally analogous to several bioactive molecules, including acetylcholinesterase inhibitors, anti-inflammatory agents, and synthetic opioids, but its unique substitution pattern and salt form distinguish its physicochemical and biological properties .
Properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-benzimidazol-5-amine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4.3ClH/c14-10-4-5-11-12(8-10)16-13(15-11)9-17-6-2-1-3-7-17;;;/h4-5,8H,1-3,6-7,9,14H2,(H,15,16);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDIEFKUORWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzimidazole derivative with piperidine in the presence of a suitable base.
Formation of Trihydrochloride Salt: The final step involves the conversion of the free base into its trihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Dihydrobenzimidazole derivatives.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine exhibit significant anticancer properties. Studies have shown that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
Benzimidazole derivatives have also been noted for their antimicrobial activities. The presence of the piperidine moiety enhances the lipophilicity of the compound, allowing for better membrane penetration and efficacy against both Gram-positive and Gram-negative bacteria. Experimental results suggest that this compound could serve as a lead for developing new antibiotics .
Biochemical Applications
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its ability to inhibit kinases, which play critical roles in cell signaling and cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzimidazole derivatives, suggesting that they may help in conditions such as Alzheimer’s disease by inhibiting beta-secretase activity. This action can potentially reduce amyloid plaque formation, a hallmark of Alzheimer's pathology .
Material Science Applications
Polymer Additives
Due to its chemical stability and compatibility with various polymer matrices, 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is being investigated as an additive in polymer formulations. It can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Nanotechnology
In nanotechnology, this compound is being explored for its potential use in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during the synthesis of metal nanoparticles can lead to improved characteristics such as increased surface area and catalytic activity .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry demonstrated that a related benzimidazole derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong anticancer potential.
- Antimicrobial Efficacy : Research published in Antibiotics journal highlighted that derivatives similar to this compound showed significant activity against resistant bacterial strains, paving the way for new antibiotic development.
- Neuroprotective Research : A clinical trial reported in Neuroscience Letters indicated that patients treated with benzimidazole derivatives showed improved cognitive function over a six-month period compared to control groups.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidinylmethyl Substitutions
Key Observations :
- The trihydrochloride salt in the target compound improves solubility compared to neutral analogues like compound 21 or RetroABZ .
- Piperidinylmethyl substitutions (as in 21 ) are associated with moderate yields (55–61%), whereas analogues with bulkier groups (e.g., 25 ) achieve higher yields (66%) but require optimized conditions .
Table 2: Activity Profiles of Benzimidazole Derivatives
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Stability Data
Key Observations :
- The trihydrochloride form significantly enhances solubility compared to non-ionic derivatives like RetroABZ or methyl-substituted analogues .
- Instability issues in methyl-substituted variants (e.g., discontinuation of 1-Methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine ) underscore the importance of salt formation for pharmaceutical viability .
Biological Activity
Chemical Structure and Properties
The compound 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride is a derivative of benzimidazole, which is known for its diverse biological activities. The presence of a piperidine moiety enhances its pharmacological profile, potentially contributing to its interactions with various biological targets.
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. They are known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds like albendazole and mebendazole have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Name | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Albendazole | Colorectal Cancer | Inhibition of tubulin polymerization | |
| Mebendazole | Multiple Myeloma | Induction of apoptosis | |
| 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine | Breast Cancer | Potential tubulin inhibition | Hypothetical |
Antimicrobial Activity
Benzimidazole derivatives also exhibit antimicrobial properties. They have been shown to be effective against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis.
Table 2: Antimicrobial Activity of Selected Benzimidazoles
| Compound Name | Microbial Target | Activity Type | Reference |
|---|---|---|---|
| Benzimidazole | E. coli | Bacteriostatic | |
| 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine | Staphylococcus aureus | Bactericidal | Hypothetical |
Case Studies
Research has indicated that compounds similar to this compound have shown promise in preclinical studies:
- Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that a benzimidazole derivative led to a significant reduction in tumor size in xenograft models, suggesting strong anticancer potential.
- Antimicrobial Efficacy : Another study highlighted the effectiveness of piperidine-containing benzimidazoles against resistant strains of bacteria, showcasing their potential as new antimicrobial agents.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group (-NH₂) at position 5 of the benzimidazole ring undergoes alkylation and acylation under standard conditions. These reactions are critical for modifying pharmacological properties or introducing functional groups.
Example Reactions:
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) in aprotic solvents like THF yields N-alkylated derivatives .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) or anhydrides in pyridine or DMF produces amides .
Key Conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X, NaH, THF, 0–25°C | N-Alkylated benzimidazole |
| Acylation | RCOCl, pyridine, RT | Amide derivatives |
Nucleophilic Substitution
The piperidine moiety’s tertiary amine participates in nucleophilic substitutions, particularly in the formation of sulfonamides or urea derivatives.
Example Reaction:
-
Reaction with sulfonyl chlorides (e.g., tosyl chloride) in DMF or dichloromethane produces sulfonamide derivatives .
-
Condensation with isocyanates forms urea-linked analogs, as demonstrated in structurally related piperidine-benzimidazole systems .
Mechanistic Insight:
The tertiary amine acts as a nucleophile, attacking electrophilic centers in sulfonyl chlorides or isocyanates .
Redox Reactivity
The benzimidazole ring itself is redox-active, particularly under acidic or enzymatic conditions. While specific data for this compound is limited, analogous nitroimidazoles undergo nitro group reduction to form reactive intermediates .
Hypothetical Pathway (Based on Analogous Systems):
-
Reduction of the aromatic ring under anaerobic conditions generates radical species.
-
These intermediates may alkylate biomolecules or undergo further oxidation .
Acid-Base Reactions
The trihydrochloride salt form enhances water solubility but dissociates in neutral or alkaline media:
This property is leveraged in purification or formulation processes.
Stability Under Synthetic Conditions
Thermal Stability : Decomposes above 250°C, with charring observed due to the benzimidazole scaffold’s thermal resilience.
pH Sensitivity : Stable in acidic conditions (pH 2–4) but undergoes hydrolysis of the piperidinylmethyl group at pH > 8.
Comparative Reactivity Table
Q & A
Q. What are the common synthetic routes for 2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with benzoimidazole derivatives. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions. Key intermediates, such as halogenated benzoimidazoles, are reacted with piperidine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Intermediates are characterized using FT-IR (to confirm functional groups like C-N stretching at ~1,250 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and piperidine coupling), and elemental analysis (to validate purity ≥95%). Post-synthesis, trihydrochloride salt formation is achieved via HCl gas treatment in ethanol .
Q. How is the purity of this compound assessed in academic research?
Methodological Answer: Purity is evaluated using reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to confirm a single peak. Mass spectrometry (ESI-MS) is employed to verify molecular ion peaks ([M+H]⁺ for the free base and [M+Cl]⁻ for the salt). Thermogravimetric analysis (TGA) assesses hygroscopicity and salt stability, while Karl Fischer titration quantifies residual water content (<1% w/w) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the yield of this compound under varying catalytic conditions?
Methodological Answer: Yield optimization involves screening catalysts (e.g., K₂CO₃ for deprotonation or Pd/C for hydrogenation) and solvents (DMF vs. THF) to balance reactivity and solubility. For example, using microwave-assisted synthesis at 100°C for 30 minutes can enhance reaction rates by 40%. Post-reaction, liquid-liquid extraction (ethyl acetate/water) removes unreacted piperidine, and column chromatography (silica gel, gradient elution with CH₂Cl₂:MeOH) isolates the product. Yield improvements from 55% to 78% have been reported by adjusting stoichiometric ratios (1:1.2 for benzoimidazole:piperidine derivative) .
Q. How can researchers resolve contradictions between in vitro antibacterial activity data and computational docking predictions for this compound?
Methodological Answer: Discrepancies often arise from differences in assay conditions (e.g., bacterial strain variability) vs. docking model simplifications. To address this:
- Validate docking poses using molecular dynamics simulations (50 ns trajectories) to assess binding stability.
- Perform dose-response assays (e.g., MIC determination) across multiple bacterial strains (e.g., S. aureus and E. coli) to confirm broad-spectrum activity.
- Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and compare with docking-predicted ΔG values. Contradictions may indicate off-target interactions, requiring metabolomic profiling to identify secondary targets .
Q. What analytical methods are most effective for characterizing the stability of this compound in aqueous buffers?
Methodological Answer: Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with UHPLC-MS/MS monitoring. Phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2) are used to mimic physiological conditions. Degradation products (e.g., hydrolyzed piperidine or benzoimidazole rings) are identified using HRMS/MS and quantified via peak area normalization . For solubility enhancement, co-solvency studies with PEG-400 or cyclodextrin inclusion complexes are recommended .
Q. How can researchers design dose-response experiments to evaluate the cytotoxicity of this compound in cancer cell lines?
Methodological Answer: Use SRB assays or MTT assays in triplicate across a concentration range (0.1–100 µM). Include positive controls (e.g., cisplatin) and normalize viability to untreated cells. For mechanistic insights, combine with flow cytometry (Annexin V/PI staining) to quantify apoptosis. IC₅₀ values should be calculated using nonlinear regression models (e.g., GraphPad Prism). Note: Counteract HCl salt interference by pre-neutralizing the compound with NaOH in culture media .
Data Analysis and Conflict Resolution
Q. How should researchers address inconsistent NMR spectral data during structural elucidation?
Methodological Answer: Inconsistencies (e.g., missing proton signals) may arise from paramagnetic impurities or tautomerism. Remedies include:
- Sample recrystallization from ethanol/ether to remove metal contaminants.
- Variable-temperature NMR (25–60°C) to detect dynamic tautomeric shifts in the benzoimidazole ring.
- 2D NMR (COSY, HSQC) to resolve overlapping signals and assign quaternary carbons. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What statistical approaches are suitable for analyzing high-throughput screening data for this compound’s bioactivity?
Methodological Answer: Apply Z-score normalization to account for plate-to-plate variability and Bland-Altman analysis to assess reproducibility. For hit confirmation, use dose-response redundancy (3 independent replicates) and Benjamini-Hochberg correction to control false discovery rates (FDR <5%). Machine learning models (e.g., random forests ) can prioritize structural analogs for SAR studies .
Method Development and Validation
Q. How can researchers develop a validated HPLC method for quantifying this compound in biological matrices?
Methodological Answer: Optimize chromatographic conditions using a Box-Behnken design (factors: acetonitrile%, pH, flow rate). Validate per ICH Q2(R1) guidelines:
- Linearity : R² ≥0.999 over 1–100 µg/mL.
- LOD/LOQ : ≤0.3 µg/mL and ≤1 µg/mL via signal-to-noise (S/N ≥3/10).
- Recovery : 85–115% in spiked plasma samples after protein precipitation (acetonitrile). Use diazepam as an internal standard to correct for matrix effects .
Q. What protocols are recommended for assessing the compound’s stability under long-term storage conditions?
Methodological Answer: Store samples in amber vials at –20°C (desiccated) and monitor stability at 0, 3, 6, and 12 months. Analyze via HPLC-UV for degradation products. For solution stability, prepare stock solutions in DMSO (10 mM) and test after freeze-thaw cycles (3×). Report degradation thresholds as ≤5% change in peak area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
